molecular formula C18H19N3O2S B2774849 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide CAS No. 2034374-32-6

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide

Cat. No.: B2774849
CAS No.: 2034374-32-6
M. Wt: 341.43
InChI Key: QFGZIOMINMHBBB-UHFFFAOYSA-N
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Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups

Mechanism of Action

The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, inhibiting their activity and thereby modulating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide include:

    Tetrahydropyran-2-carbinol: A simpler compound with a similar tetrahydropyran ring.

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

    Benzo[b]thiophene derivatives: Compounds with the benzo[b]thiophene core but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-18(17-9-13-5-1-2-7-16(13)24-17)20-14-10-19-21(11-14)12-15-6-3-4-8-23-15/h1-2,5,7,9-11,15H,3-4,6,8,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGZIOMINMHBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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